An In-depth Technical Guide to (2S)-Flavanomarein: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to (2S)-Flavanomarein: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Flavanomarein, also known as isookanin-7-O-β-D-glucopyranoside, is a flavanone, a type of flavonoid, naturally occurring in various plant species, including Coreopsis tinctoria and Laurentia atropurpurea.[1][2] This document provides a comprehensive technical overview of (2S)-Flavanomarein, summarizing its chemical structure, physicochemical properties, spectroscopic data, biological activities, and associated signaling pathways. Detailed experimental protocols are also provided to facilitate further research and development.
It is important to note that while the topic specifies "(2R)-Flavanomarein," the predominant stereoisomer reported in scientific literature and chemical databases for the compound with CAS number 577-38-8 is the (2S) configuration at the C2 position of the flavanone core. This guide will focus on the properties and activities of (2S)-Flavanomarein.
Chemical Structure and Properties
(2S)-Flavanomarein possesses a C6-C3-C6 backbone characteristic of flavonoids, with a glucose moiety attached at the C7 position.
Table 1: Chemical Identification of (2S)-Flavanomarein
| Identifier | Value | Citation |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | [1] |
| Synonyms | Isookanin-7-glucoside, Flavomarein, Flavonomarein | [2][3] |
| CAS Number | 577-38-8 | [2] |
| Molecular Formula | C₂₁H₂₂O₁₁ | [2] |
| Molecular Weight | 450.39 g/mol | [2] |
| Chemical Structure | A flavanone glycoside | [2] |
Table 2: Physicochemical Properties of (2S)-Flavanomarein
| Property | Value | Citation |
| Appearance | Powder | [4] |
| Melting Point | 237-243 °C | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| XLogP3 | -0.3 | [3] |
| Topological Polar Surface Area (TPSA) | 186 Ų | [1] |
| Hydrogen Bond Donor Count | 7 | [5] |
| Hydrogen Bond Acceptor Count | 11 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Storage Temperature | -20°C or 2-8°C | [2] |
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry is a key technique for the identification and characterization of (2S)-Flavanomarein.
Table 3: Mass Spectrometry Data for (2S)-Flavanomarein
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Instrumentation | Citation |
| ESI+ | 451.123488 [M+H]⁺ | 289.07074, 163.03926, 153.01619 | LC-ESI-QTOF | [6] |
| ESI- | 449.4 [M-H]⁻ | 135, 151, 286 | Flow-injection QqQ/MS | [6] |
The fragmentation pattern in positive ion mode typically involves the loss of the glucose moiety (162 Da) to yield the aglycone, followed by further fragmentation of the flavanone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the date of this document, a complete and publicly available assignment of the ¹H and ¹³C NMR spectra for (2S)-Flavanomarein could not be definitively sourced from the reviewed literature. Researchers are advised to perform their own structural confirmation using 1D and 2D NMR techniques upon isolation or acquisition of the compound. The expected spectra would show characteristic signals for the flavanone skeleton and the glucose unit.
Biological Activities and Signaling Pathways
(2S)-Flavanomarein has demonstrated a range of biological activities, primarily linked to its antioxidant properties.
Table 4: Summary of Biological Activities and Quantitative Data
| Biological Activity | Assay/Model | Key Findings/Quantitative Data | Citation |
| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ values for flavonoids can range from approximately 10 to over 100 µg/mL, depending on the specific structure. | [5][7] |
| ABTS Radical Scavenging | IC₅₀ values for flavonoids can be in the range of 5 to 15 µg/mL. | [5] | |
| Lipid-Lowering Effects | Free Fatty Acid-Induced HepG2 Cells | Reduces intracellular lipid accumulation and triglyceride levels. | [8] |
| Anti-diabetic Nephropathy | Streptozotocin-induced diabetic rat model | Alleviates renal injury by reducing biomarkers such as blood urea nitrogen (BUN), serum creatinine, and urinary microalbumin. | [9] |
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is implicated in various diseases, including cancer and diabetes. Flavonoids, including flavanones, have been shown to modulate this pathway, often leading to therapeutic effects. While the direct interaction of (2S)-Flavanomarein with PI3K/Akt has not been fully elucidated, molecular docking studies on similar flavanones suggest potential inhibitory interactions with key proteins in this pathway, such as Akt1.[1][10]
Figure 1: Potential modulation of the PI3K/Akt signaling pathway by (2S)-Flavanomarein.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, inducing the expression of a battery of antioxidant and cytoprotective genes. Flavonoids are well-known activators of the Nrf2/ARE pathway.[11] They can promote the dissociation of Nrf2 from Keap1, leading to an enhanced antioxidant response.[12]
Figure 2: Activation of the Nrf2/ARE antioxidant pathway by (2S)-Flavanomarein.
Experimental Protocols
Protocol 1: In Vitro Lipid Accumulation Assay in HepG2 Cells
This protocol is adapted from methodologies used to assess the lipid-lowering effects of compounds in a cell-based model of hepatic steatosis.[13]
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Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Steatosis: Seed HepG2 cells in 96-well plates. After reaching 80-90% confluency, induce lipid accumulation by treating the cells with a mixture of free fatty acids (e.g., a 2:1 molar ratio of oleic acid to palmitic acid, complexed to BSA) for 24 hours.
-
Treatment: Co-treat the cells with various concentrations of (2S)-Flavanomarein (dissolved in DMSO, final concentration ≤0.1%) and the free fatty acid mixture for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., fenofibrate).
-
Lipid Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash again with PBS.
-
Stain intracellular lipid droplets with Oil Red O or a fluorescent dye such as BODIPY 493/503 for 30-60 minutes.
-
-
Quantification:
-
For Oil Red O, extract the dye with isopropanol and measure the absorbance at approximately 510 nm.
-
For BODIPY, measure the fluorescence intensity using a microplate reader (excitation/emission ~485/515 nm).
-
Normalize the lipid content to cell viability, which can be assessed in a parallel plate using an MTT or CCK-8 assay.
-
Protocol 2: In Vivo Diabetic Nephropathy Model in Rats
This protocol is based on standard methods for inducing and evaluating diabetic nephropathy in rodent models.[9]
-
Animal Model: Use male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Induction of Diabetes: After a one-week acclimatization period, induce type 2 diabetes by feeding the rats a high-fat diet for 2-4 weeks, followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ; 30-40 mg/kg body weight), dissolved in citrate buffer (pH 4.5). Monitor blood glucose levels; rats with fasting blood glucose >250 mg/dL are considered diabetic.
-
Treatment Groups: Divide the diabetic rats into several groups:
-
Diabetic control (vehicle treatment).
-
(2S)-Flavanomarein treated groups (e.g., low and high doses, administered daily by oral gavage).
-
Positive control (e.g., an ACE inhibitor like lisinopril).
-
A non-diabetic control group.
-
-
Treatment Period: Continue the treatment for 8-12 weeks.
-
Biomarker Analysis:
-
Weekly: Monitor body weight and blood glucose levels.
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End of Study: Place rats in metabolic cages to collect 24-hour urine for measurement of urinary microalbumin and creatinine. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).
-
-
Histopathology: At the end of the study, euthanize the animals and harvest the kidneys. Fix a portion of the kidney tissue in 10% neutral buffered formalin for histopathological examination (e.g., H&E and PAS staining) to assess glomerular and tubular damage.
Experimental Workflow Visualization
The isolation and purification of (2S)-Flavanomarein from its natural source, such as Coreopsis tinctoria, is a multi-step process. The following diagram illustrates a typical workflow.
Figure 3: General workflow for the isolation and purification of (2S)-Flavanomarein.
Conclusion
(2S)-Flavanomarein is a promising natural compound with significant antioxidant and metabolic regulatory properties. Its potential to modulate key signaling pathways such as PI3K/Akt and Nrf2/ARE makes it a valuable candidate for further investigation in the context of metabolic disorders, particularly diabetic nephropathy, and conditions associated with oxidative stress. This guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this flavanone glycoside.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic effect of phytochemicals on cholesterol metabolism and lipid accumulation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
